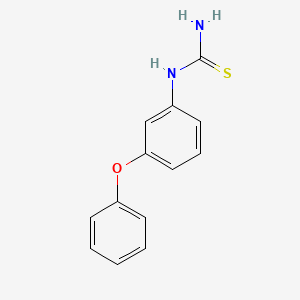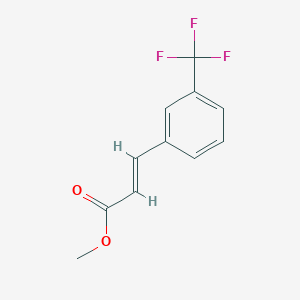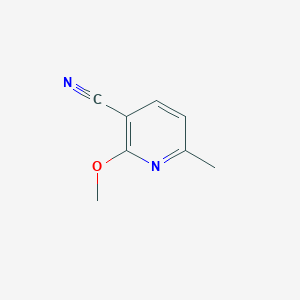
3-Chlorophenanthrene
Übersicht
Beschreibung
3-Chlorophenanthrene is an organic compound with the chemical formula C14H9Cl . It belongs to the group of polycyclic aromatic hydrocarbons (PAHs), which are widely distributed in the environment.
Synthesis Analysis
The synthesis of this compound involves a reaction with chromium (VI) oxide and acetic acid at 100°C for 2 hours . This process yields this compound-9,10-dione .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The molecular weight is 212.67 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.67 g/mol, a density of 1.253 g/cm3, and a boiling point of 370.1°C at 760 mmHg . It’s also known that the compound has a flash point of 179.2°C .Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Acetylation
- Application : The Friedel-Crafts acetylation of phenanthrene and its derivatives, including 3-chlorophenanthrene, has been studied for understanding the distribution of isomers in chemical reactions. This research is crucial in organic chemistry for the synthesis of complex molecules.
- Reference : Fernández, Gómez, López, & Santos (1989) investigated the acetylation of phenanthrene and 9-chlorophenanthrene, highlighting the formation of various acetylphenanthrenes including those derived from this compound (Fernández et al., 1989).
Removal of Chlorophenols in Aqueous Media
- Application : Chlorophenols, including 3-chlorophenol, are linked to environmental and health risks. The study of their removal from aqueous media using hydrophobic deep eutectic solvents (HDESs) is significant for water treatment and environmental protection.
- Reference : Adeyemi et al. (2020) focused on the extraction of chlorophenols like 3-chlorophenol using HDESs, providing insights into efficient methods for their removal from wastewater (Adeyemi et al., 2020).
Synthesis and Biological Activity
- Application : The synthesis of compounds derived from chlorophenanthrene, including this compound, has applications in discovering new drugs and biological agents. For instance, synthesizing dibenzo[a,j]xanthenes and studying their antiviral potential.
- Reference : Naidu et al. (2012) demonstrated the use of this compound derivatives in synthesizing compounds with significant anti-viral activity (Naidu et al., 2012).
Chlorination Mechanisms
- Application : Understanding the chlorination mechanisms of aromatic hydrocarbons like phenanthrene is crucial for chemical synthesis and environmental studies. This includes studying the environmental effects on rates and products of chlorination.
- Reference : Mare et al. (1969) explored the chlorination of phenanthrene, providing insights into the formation of chlorinated derivatives like this compound (Mare et al., 1969).
Luminescent Agents for Biological Imaging
- **Application**: this compound derivatives are used in developing luminescent agents for biological imaging. This application is significant in biomedical research, particularly in cellular and molecular imaging.
- Reference : Amoroso et al. (2008) discussed the application of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a derivative of this compound, as a luminescent agent for targeting and imaging mitochondria (Amoroso et al., 2008).
Photocatalytic Decomposition in Water
- Application : The photocatalytic decomposition of chlorophenols, such as 3-chlorophenol, is crucial for water purification and environmental remediation. The development of photocatalysts that can degrade these compounds under specific conditions is a significant area of research.
- Reference : Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol, demonstrating the potential for similar applications with this compound derivatives (Singh et al., 2017).
Bioremediation of Contaminated Soils
- Application : Bioremediation, using specific microorganisms, is effective in degrading polycyclic aromatic hydrocarbons like phenanthrene in contaminated soils. Research in this field contributes to environmental clean-up and sustainable practices.
- Reference : Colombo et al. (2011) investigated the use of Sphingobium chlorophenolicum for the bioremediation of soils contaminated with phenanthrene, providing insights relevant to the biodegradation of this compound (Colombo et al., 2011).
Molecularly Imprinted Polymers for Selective Removal
- Application : Developing molecularly imprinted polymers (MIPs) for the selective removal of chlorophenols like 3-chlorophenol from aqueous solutions is vital for targeted pollutant extraction and water treatment technologies.
- Reference : Wang et al. (2011) described the creation of a surface molecularly imprinted polymer for the selective recognition and removal of 3-chlorophenol from aqueous solutions (Wang et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
- Primary Targets : 3-Chlorophenanthrene primarily interacts with the histamine H1 receptor . This receptor is involved in allergic responses and inflammation.
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
3-Chlorophenanthrene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, this compound can bind to the aryl hydrocarbon receptor, a ligand-activated transcription factor, influencing the expression of genes involved in xenobiotic metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately affecting cell viability and function . Furthermore, this compound can disrupt cell signaling pathways, particularly those involving the aryl hydrocarbon receptor, leading to altered gene expression and potential carcinogenic effects . The compound also impacts cellular metabolism by inhibiting mitochondrial function, resulting in decreased ATP production and increased apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the translocation of the receptor to the nucleus and subsequent activation of target genes involved in xenobiotic metabolism . Additionally, the compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of reactive intermediates and oxidative stress . The binding interactions with these biomolecules result in changes in gene expression, enzyme activity, and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to persistent oxidative stress and chronic cellular damage . In vitro studies have demonstrated that the compound’s effects on cellular function, such as mitochondrial inhibition and apoptosis, become more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including severe oxidative damage, inflammation, and tissue necrosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate . These conjugation reactions facilitate the excretion of the compound from the body. The metabolic pathways of this compound also involve the formation of hydroxylated metabolites, which can be further processed by phase II enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins such as ATP-binding cassette transporters, which facilitate its efflux from cells . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This accumulation can lead to prolonged exposure and potential toxicity in these tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis . The localization of this compound in these organelles is critical for its biochemical activity and cellular effects .
Eigenschaften
IUPAC Name |
3-chlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJTESUEYBUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221717 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
715-51-5 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



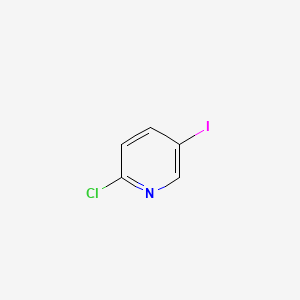
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)
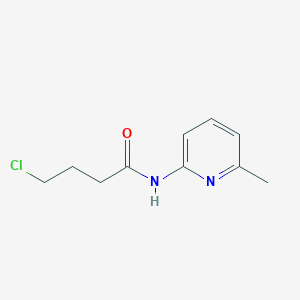


![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
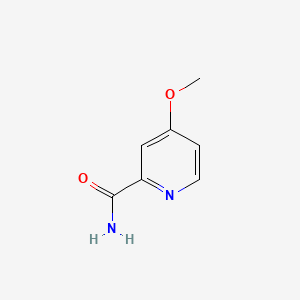
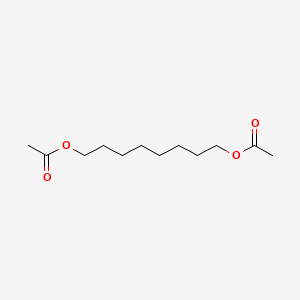
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
